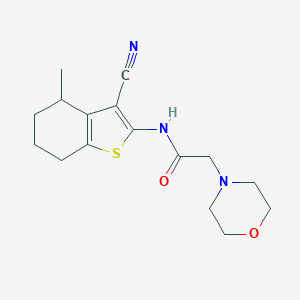
1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea, also known as MTU, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTU belongs to the class of thiazole-based urea derivatives and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea involves the inhibition of various signaling pathways that are involved in the progression of diseases. 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea targets specific enzymes and receptors that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In the case of diabetes, 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea regulates glucose metabolism by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea has been found to exhibit significant biochemical and physiological effects in various preclinical studies. 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In the case of inflammation, 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea also regulates glucose metabolism by increasing glucose uptake and inhibiting gluconeogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea has several advantages for lab experiments, such as its easy synthesis, high potency, and low toxicity. Furthermore, 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea has shown promising results in various preclinical studies, making it a potential candidate for further development. However, the limitations of 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea include its poor solubility and stability, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea. One possible direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea in vivo to determine its efficacy and toxicity. Furthermore, the development of 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea derivatives with improved solubility and stability may enhance its therapeutic potential. Finally, the clinical evaluation of 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea in humans is necessary to determine its safety and efficacy in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea involves the condensation of 4-(4-methoxyphenyl)thiazol-2-amine and 3-phenylurea in the presence of a suitable catalyst. The reaction proceeds at room temperature and yields a white crystalline product that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Recent studies have shown that 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylurea has shown promising results in the treatment of diabetes by regulating glucose metabolism.
Eigenschaften
Molekularformel |
C17H15N3O2S |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)15-11-23-17(19-15)20-16(21)18-13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
IGGKWFIPADVNEA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Löslichkeit |
1.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(3-allyl-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276328.png)
![Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276330.png)
![ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B276334.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276335.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276336.png)
![(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile](/img/structure/B276338.png)
![N-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]-N'-phenylurea](/img/structure/B276341.png)
![3-(2-oxopropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276342.png)
![3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276343.png)
![ethyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276345.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(diethylamino)acetamide](/img/structure/B276346.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B276347.png)
![Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate](/img/structure/B276348.png)